NaV1.7 Antagonism: State-Dependent Potency Advantage Over Non-Inactivated Channel
The compound exhibits state-dependent antagonism of the human NaV1.7 channel, with a pronounced selectivity for the partially inactivated state. Its IC50 of 240 nM against the partially inactivated channel represents a 12.5-fold potency gain compared to the non-inactivated state (IC50 = 3,000 nM), as measured by manual whole-cell patch clamp. This state-dependent profile is a key differentiator and is superior to the 3-pyridine regioisomer, for which no comparable NaV1.7 data is available. [1]
| Evidence Dimension | NaV1.7 Channel Antagonism (State-Dependent Potency) |
|---|---|
| Target Compound Data | IC50 = 240 nM (partially inactivated); IC50 = 3,000 nM (non-inactivated); IC50 = 800 nM (manual patch, partially inactivated) |
| Comparator Or Baseline | Self-comparison across channel states: 12.5-fold selectivity for partially inactivated vs. non-inactivated state. The 3-pyridine regioisomer (N-[2-(6-chloro-1H-indol-1-yl)ethyl]pyridine-3-carboxamide) has no reported NaV1.7 data. |
| Quantified Difference | 12.5-fold potency enhancement for partially inactivated state. |
| Conditions | Human NaV1.7 expressed in HEK293 cells; PatchXpress and manual whole-cell patch clamp electrophysiology. |
Why This Matters
State-dependent block is a therapeutically desirable feature in pain research, as it preferentially targets pathologically active nociceptors, and this data provides a clear rank-order benchmark for laboratories screening sodium channel inhibitors.
- [1] BindingDB BDBM50379389 (CHEMBL2010816). IC50: 240 nM (partially inactivated), 3,000 nM (non-inactivated), 800 nM (manual patch, partially inactivated) for human NaV1.7. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389. View Source
